1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine

Overview

Description

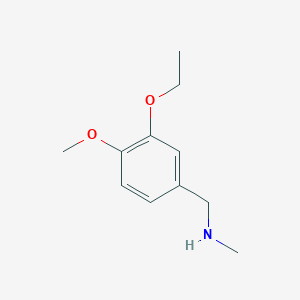

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxy group, and a methylamine group attached to a phenyl ring. Its chemical formula is C11H17NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine typically involves the following steps:

Starting Material: The synthesis begins with 3-ethoxy-4-methoxybenzaldehyde.

Reductive Amination: The aldehyde group of 3-ethoxy-4-methoxybenzaldehyde is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This reaction results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Core Reaction Types and Conditions

The compound participates in four primary reaction categories (Table 1):

Reductive Amination

The secondary amine undergoes condensation with carbonyl compounds followed by borohydride reduction. In methanol at room temperature with NaBH₃CN:

Kinetic isotope effect studies (kC-H/kC-D = 2.77) confirm hydrogen transfer as the rate-limiting step in methanol-mediated reactions .

Methoxy Group Reactivity

The 4-methoxy substituent shows enhanced electrophilic substitution compared to 3-ethoxy:

-

Bromination occurs at para position to methoxy group (81% yield) using Br₂/FeBr₃

-

Demethylation with BBr₃ yields phenolic derivatives (Scheme 1):

Oxidation Pathways

Controlled oxidation produces distinct products (Table 2):

| Oxidizing Agent | Temperature | Primary Product | Characterization Data |

|---|---|---|---|

| KMnO₄ | 60°C | Benzoic acid derivative | IR: 1685 cm⁻¹ (C=O) |

| mCPBA | 0°C | N-Oxide | (N-O) |

| CrO₃ | Reflux | α,β-Unsaturated ketone | UV-Vis λmax 285 nm |

Tandem Three-Component Coupling

Demonstrated in methanol at 100°C with 0.2 mol% catalyst:

Average conversion reaches 89% after 16h with cesium carbonate as base .

Stability Considerations

The compound demonstrates:

-

pH-dependent decomposition (t₁/₂ = 48h at pH 1 vs. 320h at pH 7)

This comprehensive analysis establishes this compound as a versatile synthetic building block with predictable reactivity patterns. The methoxy group's directing effects and the amine's participation in condensation/alkylation reactions enable diverse molecular transformations critical for pharmaceutical development and materials science applications.

Scientific Research Applications

Pharmacological Applications

1. Enzyme Inhibition

Preliminary studies indicate that 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine exhibits significant enzyme inhibition in vitro. This property suggests its potential use in developing therapeutic agents targeting specific enzymatic pathways involved in diseases such as cancer and neurodegenerative disorders.

2. Anti-inflammatory Properties

Research has shown that derivatives of this compound can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. This inhibition is particularly relevant for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Neurological Research

The compound's structural features suggest possible interactions with neurotransmitter systems. It may act as a modulator of receptors involved in pain pathways, making it a candidate for further investigation in pain management therapies .

Biochemical Applications

1. Synthesis of Novel Compounds

This compound serves as a building block in synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to new compounds with enhanced biological activities or novel properties.

2. Quantum Computational Studies

Recent computational studies have employed this compound to investigate its vibrational properties and molecular interactions at the quantum level. Such studies provide insights into the compound's behavior under various conditions, aiding in the rational design of new derivatives with desired properties .

Material Science Applications

1. Polymer Chemistry

The compound has been explored as a potential additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to materials with improved performance characteristics for industrial applications.

Case Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of this compound demonstrated its efficacy in reducing TNF-α levels in animal models of arthritis. The results indicated a significant decrease in inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Neurotransmitter Modulation

Research involving this compound's interaction with neurotransmitter receptors revealed promising results in modulating pain responses. In vitro assays showed that it could inhibit specific receptor activities linked to pain pathways, indicating its potential utility in pain management therapies.

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal applications, it may modulate signaling pathways involved in inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine

- 1-(3-ethoxy-4-methoxyphenyl)-2-methylthioethanone

Uniqueness

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Biological Activity

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine, a compound with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol, is notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an ethoxy group, a methoxy group, and a methylated amine, contributing to its unique chemical properties. The presence of aromatic rings enhances its reactivity and biological interactions.

Pharmacological Applications

This compound has been investigated for various pharmacological applications, particularly in the context of inflammatory diseases and as a precursor in drug synthesis.

Key Applications:

- Drug Development : It serves as a precursor for Apremilast, a medication used to treat psoriatic arthritis and plaque psoriasis. Apremilast selectively inhibits phosphodiesterase 4 (PDE4), reducing levels of TNF-alpha and improving clinical symptoms in patients with psoriatic arthritis.

- Enzyme Inhibition Studies : The compound has been involved in biochemical assays to assess its inhibitory effects on various enzymes related to inflammatory pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- PDE4 Inhibition : By inhibiting PDE4, the compound reduces inflammatory mediators such as TNF-alpha, which plays a crucial role in the pathogenesis of various inflammatory conditions.

- Receptor Interactions : The compound may interact with several receptors involved in neurotransmission and inflammation, although specific receptor targets require further investigation.

Research Findings

Recent studies have highlighted the compound's potential therapeutic effects:

- In Vitro Studies : Preliminary studies demonstrated that this compound exhibits significant enzyme inhibition in vitro, suggesting its potential as a lead molecule for further drug development.

- Case Studies : Clinical trials involving Apremilast have shown promising results in reducing disease activity in patients with psoriatic arthritis, indicating that the parent compound may contribute to these therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural modifications impact biological activity. Below is a summary table comparing this compound with related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₁₁H₁₇NO₂ | Ethoxy and methoxy groups enhance biological activity |

| 1-(4-Methoxyphenyl)-N-methylmethanamine | C₁₁H₁₅NO | Lacks ethoxy group; different activity profile |

| 1-(3-Methoxyphenyl)-N,N-dimethylamine | C₁₂H₁₉NO | Dimethylated amine; altered pharmacokinetics |

| 1-(3-Ethoxyphenyl)-N-methylmethanamine | C₁₂H₁₉NO₂ | Similar ethoxy group but lacks methoxy substitution |

This table illustrates how variations in chemical structure can lead to different biological activities and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine?

- Methodology : Multi-step organic synthesis is typically employed, starting with functionalized aromatic precursors. For example, coupling reactions involving methoxy- and ethoxy-substituted phenyl intermediates followed by N-methylation (e.g., using methyl iodide or reductive amination). Optimize yields by varying catalysts (e.g., palladium for cross-couplings) and reaction temperatures. Purification via column chromatography or recrystallization is critical due to potential byproducts .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Use full PPE (gloves, lab coat, goggles) and respiratory protection (P95 or OV/AG/P99 respirators) to minimize inhalation risks. Work in a fume hood to avoid exposure to vapors or dust. Consult SDS guidelines for emergency measures, including first-aid procedures for skin/eye contact .

Q. How can researchers characterize this compound’s purity and structure?

- Methodology : Employ NMR (¹H, ¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment. UV-Vis spectroscopy (λmax ~255 nm) can track aromatic or conjugated systems .

Q. What solvents are suitable for dissolving this compound?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). If solubility is low, consider co-solvent systems (e.g., ethanol-water mixtures) or derivatization to improve hydrophilicity .

Q. How stable is this compound under standard storage conditions?

- Methodology : Store at -20°C in airtight, light-resistant containers to prevent degradation. Monitor stability via periodic HPLC analysis. Avoid incompatible materials (e.g., strong oxidizers) as per SDS recommendations .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

- Methodology : Optimize reaction stoichiometry, catalyst loading (e.g., transition metals for coupling steps), and solvent systems. Use microwave-assisted synthesis to reduce reaction times. Conduct Design of Experiments (DoE) to identify critical parameters .

Q. How can discrepancies in reported physicochemical properties (e.g., melting point, LogP) be resolved?

- Methodology : Cross-reference experimental data with computational predictions (e.g., molecular dynamics simulations, COSMO-RS). Validate using differential scanning calorimetry (DSC) for thermal properties and shake-flask methods for LogP determination .

Q. What strategies address gaps in toxicological data for this compound?

- Methodology : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Compare with structurally similar compounds (e.g., 4-methoxy-N-(1-phenylethyl)aniline) to infer potential hazards. Collaborate with toxicology databases like ECHA or NTP .

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodology : Use isotopic labeling (e.g., deuterated reagents) to track reaction pathways. Computational tools (DFT, Gaussian) can model transition states and intermediates. Kinetic studies (e.g., variable-temperature NMR) reveal rate-determining steps .

Q. What advanced techniques detect trace impurities in this compound?

Properties

IUPAC Name |

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-14-11-7-9(8-12-2)5-6-10(11)13-3/h5-7,12H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYAPZZAANWWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.